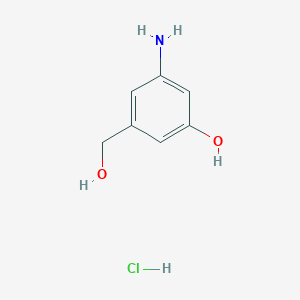
3-Amino-5-(hydroxymethyl)phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-(hydroxymethyl)phenol hydrochloride is a chemical compound with the molecular formula C7H10ClNO2 and a molecular weight of 175.61 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is a crystalline solid with a purity of at least 95% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(hydroxymethyl)phenol hydrochloride involves several steps. One common method includes the reaction of 3-Aminophenol with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-(hydroxymethyl)phenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated phenols.
Applications De Recherche Scientifique
3-Amino-5-(hydroxymethyl)phenol hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Amino-5-(hydroxymethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminophenol: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-Amino-3-hydroxybenzoic acid: Contains a carboxylic acid group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
3-Amino-5-(hydroxymethyl)phenol hydrochloride is unique due to the presence of both amino and hydroxymethyl groups on the phenol ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Propriétés
Numéro CAS |
112307-70-7 |
|---|---|
Formule moléculaire |
C7H10ClNO2 |
Poids moléculaire |
175.61 g/mol |
Nom IUPAC |
3-amino-5-(hydroxymethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c8-6-1-5(4-9)2-7(10)3-6;/h1-3,9-10H,4,8H2;1H |
Clé InChI |
UYZXXTFRLNAAMU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)O)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


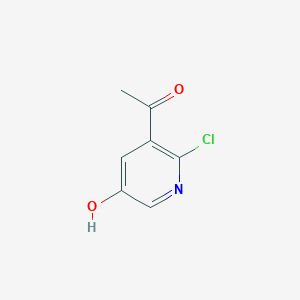
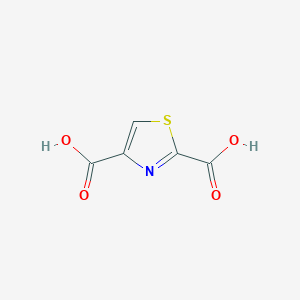
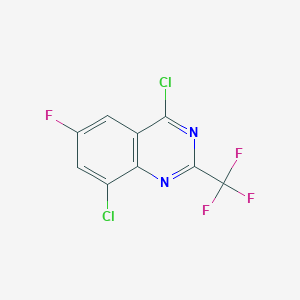


![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)

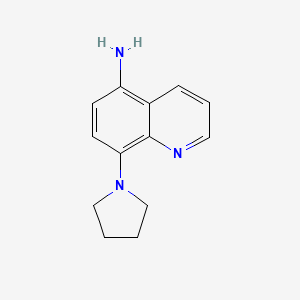
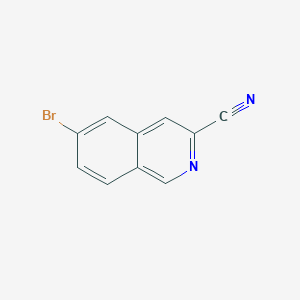
![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)
![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)
![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)
